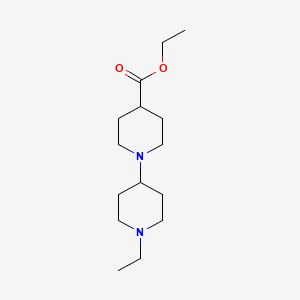![molecular formula C15H20ClN3O B5749628 N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5749628.png)
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide, also known as CHEAP, is a compound that has gained attention in scientific research due to its potential pharmacological properties. CHEAP is a hydrazone derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
作用機序
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. In vitro studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. In vivo studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can reduce the growth of cancer cells and improve the survival of animals with cancer.
実験室実験の利点と制限
One advantage of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide is its potential as a therapeutic agent for various diseases, including cancer. N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has been shown to have anticancer activity in vitro and in vivo, and its mechanism of action involves the inhibition of various signaling pathways. However, one limitation of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide is its potential toxicity, which has not been fully evaluated. Further studies are needed to determine the safety and efficacy of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide as a therapeutic agent.
将来の方向性
There are several future directions for the study of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide, including the evaluation of its safety and efficacy as a therapeutic agent for various diseases. Further studies are also needed to determine the optimal dosage and administration of N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide, as well as its potential interactions with other drugs. In addition, the development of novel N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide derivatives with improved pharmacological properties is an area of ongoing research.
合成法
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can be synthesized through various methods, including the reaction of 4-chloroacetophenone with piperidine followed by treatment with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 4-chlorobenzaldehyde with piperidine followed by treatment with hydrazine hydrate and acetic anhydride. These methods have been optimized to yield high purity N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide.
科学的研究の応用
N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. In vivo studies have shown that N'-[1-(4-chlorophenyl)ethylidene]-2-(1-piperidinyl)acetohydrazide can reduce the growth of cancer cells and improve the survival of animals with cancer.
特性
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-12(13-5-7-14(16)8-6-13)17-18-15(20)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,18,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLMZOVOHXYDHP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCCCC1)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

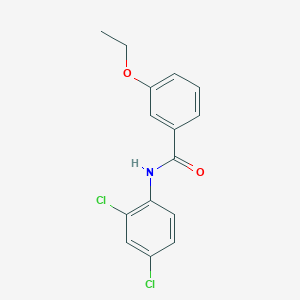
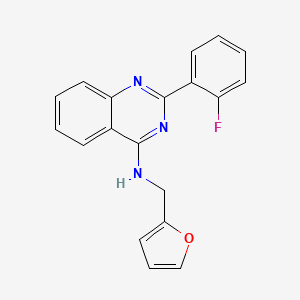
![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5749563.png)
![2-[(4-chlorobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5749575.png)
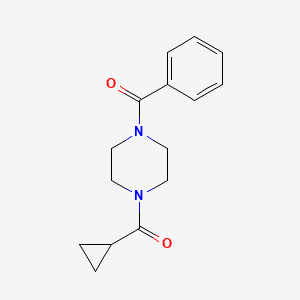
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)
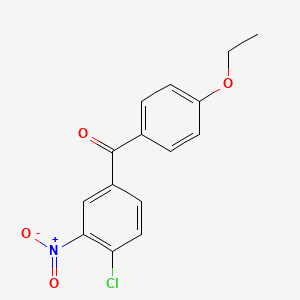
![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
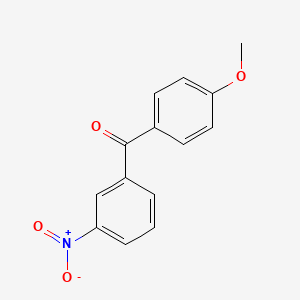
![1-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5749633.png)

